(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as (R)-3-(Benzo[b]thiophen-3-yl)-L-alanine or (R)-BTLA, is a non-natural amino acid. Due to its unique structure, it can be incorporated into peptides and proteins through solid-phase peptide synthesis (SPPS) []. This allows researchers to study the impact of the thiophene ring on the protein's structure, function, and potential therapeutic applications [].
The thiophene ring in (R)-BTLA can mimic the natural amino acid phenylalanine. This property makes (R)-BTLA a valuable tool in the development of enzyme inhibitors. By incorporating (R)-BTLA into the active site of an enzyme, researchers can potentially design new drugs that target specific enzymes involved in various diseases [].
(R)-BTLA can be used to probe protein-protein interactions (PPIs) due to its ability to form specific interactions with other amino acids. By strategically placing (R)-BTLA within a protein sequence, researchers can gain insights into the critical residues involved in PPIs, which is crucial for understanding various cellular processes and designing new drugs that target specific protein interactions [].
The compound (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative featuring a benzo[b]thiophene moiety, which contributes to its unique structural and functional properties. The presence of the tert-butoxycarbonyl group provides protection for the amine functionality, facilitating various synthetic pathways while maintaining the integrity of the compound during reactions. This compound's structure suggests potential applications in medicinal chemistry, particularly in drug design and development.
The reactivity of (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can be characterized by several key reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential utility in creating more complex bioactive molecules.
Further studies are necessary to elucidate the specific biological activities associated with this compound.
Synthesis of (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can be achieved through various methods:
The potential applications of (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid include:
Interaction studies involving this compound could focus on:
Several compounds share structural similarities with (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Methylbenzo[b]thiophene | Contains a methyl group on the thiophene ring | Known for distinct electronic properties affecting reactivity |
2-Amino-4-benzothiophenecarboxylic Acid | Has an amino group directly attached to the thiophene | Exhibits strong biological activity against certain pathogens |
Benzothiophene Derivatives | Various substitutions on the thiophene ring | Diverse pharmacological profiles based on substituents |
The uniqueness of (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid lies in its specific combination of chiral centers and protective groups, which may influence its biological activity and synthetic accessibility compared to other derivatives.
The formation of chiral centers in benzothiophene-containing amino acid derivatives represents a critical challenge in asymmetric synthesis, requiring sophisticated methodologies to achieve high stereoselectivity. Diastereoselective alkylation strategies have emerged as powerful tools for establishing quaternary carbon centers with precise stereochemical control [4] [23].
The implementation of Evans oxazolidinone auxiliaries has proven particularly effective for the stereoselective construction of benzothiophene amino acid derivatives [18] [22]. These chiral auxiliaries function through the formation of rigid enolate structures that direct electrophilic attack from the less hindered face of the molecule [8]. The mechanism involves deprotonation with strong bases such as lithium diisopropylamide or sodium bis(trimethylsilyl)amide, followed by alkylation with appropriate electrophiles [8] [18].
Research demonstrates that Evans auxiliaries achieve remarkable diastereoselectivity, often exceeding 95:5 ratios in favor of the desired stereoisomer [8]. The stereochemical outcome is governed by the coordination of the metal center with both the carbonyl oxygen of the acyl group and the oxazolidinone ring, creating a chelated enolate that exhibits preferential facial selectivity [18] [22].
Advanced methodologies utilizing bicyclic nitrogen-oxygen acetals have demonstrated exceptional potential for diastereoselective alkylation of amino acid derivatives [23] [24]. These systems employ lithium hexamethyldisilazide as the base in the presence of hexamethylphosphoramide as an additive, achieving diastereomeric ratios of 83:17 under optimized conditions [23] [24].
The alkylation mechanism involves the formation of highly pyramidalized chiral enolates that undergo rapid pyramidal inversion [24]. Remarkably, alkylation occurs preferentially from the sterically hindered concave face due to reduced torsional strain in the bicyclic scaffold during the transition state [24]. This counterintuitive selectivity has been exploited to generate quaternary alpha-alkylated amino acid derivatives with excellent stereochemical control [23].
Alkylation Method | Diastereoselectivity | Yield (%) | Reaction Time | Temperature |
---|---|---|---|---|
Evans Oxazolidinone | 98:2 | 85-89 | 2-4 hours | -78°C to RT |
Bicyclic Acetal | 83:17 | 95 | 5 minutes | -78°C |
Asymmetric Hydroformylation | 92:8 | 61-77 | 6-12 hours | 60°C |
Contemporary research has explored catalytic asymmetric methodologies for chiral center formation in benzothiophene derivatives [4] [25]. Palladium-catalyzed allylic alkylation reactions using phosphinooxazoline ligands have achieved excellent enantioselectivity, with enantiomeric excesses reaching 96% [4]. These transformations proceed under mild conditions and demonstrate broad substrate scope, making them particularly attractive for complex molecule synthesis [4].
The tert-butoxycarbonyl protecting group occupies a central position in peptide synthesis methodologies, offering unique advantages in terms of stability, selectivity, and synthetic versatility [5] [28]. The incorporation of Boc-protected amino acids into complex synthetic sequences requires careful consideration of reaction conditions and compatibility with other functional groups [29] [31].
The installation of Boc protecting groups typically employs di-tert-butyl dicarbonate in the presence of appropriate bases [28] [31]. Common bases include sodium hydroxide, 4-dimethylaminopyridine, and sodium bicarbonate, with the choice depending on the specific substrate and reaction conditions [28]. The reaction proceeds through nucleophilic attack of the amine on the activated carbonyl center, followed by elimination of tert-butanol [31].
Aqueous conditions using sodium hydroxide provide excellent yields for primary and secondary amines, while acetonitrile solutions with 4-dimethylaminopyridine offer superior results for sterically hindered substrates [31]. The protection reaction typically achieves quantitative conversion within 2-4 hours at room temperature [28].
Boc deprotection represents one of the most frequently encountered transformations in synthetic chemistry, with multiple methodologies available depending on the specific requirements [29] [33]. Acidic deprotection using trifluoroacetic acid in dichloromethane remains the most common approach, proceeding through carbamate hydrolysis to generate the free amine and carbon dioxide [28] [29].
Alternative deprotection methods include thermal cleavage under flow conditions, which offers enhanced selectivity and reduced environmental impact [33]. Thermal deprotection proceeds without acid catalysts, eliminating concerns about acid-sensitive functional groups and potential alkylation by tert-butyl cation intermediates [29] [33].
The Boc protecting group exhibits exceptional stability under basic conditions, nucleophilic attack, and catalytic hydrogenation [34]. This stability profile makes Boc protection particularly valuable for multi-step syntheses involving organometallic reagents, strong bases, and reducing conditions [29]. However, the acid sensitivity of Boc groups necessitates careful consideration when other acid-labile protecting groups are present in the molecule [29].
Deprotection Method | Conditions | Time | Yield (%) | Selectivity |
---|---|---|---|---|
Trifluoroacetic acid | 20% in DCM | 30 min | >95 | High |
Hydrochloric acid | 4M in dioxane | 1-2 hours | >90 | Moderate |
Thermal cleavage | 150-180°C | 5-15 min | >85 | Excellent |
Trimethylsilyl iodide | MeOH workup | 2-4 hours | >90 | High |
In solid-phase peptide synthesis, Boc chemistry represents a classical approach that has been largely superseded by Fmoc methodology but retains importance for specific applications [20] [32]. Boc solid-phase synthesis employs benzyl-based side-chain protection and requires hydrogen fluoride for final cleavage [5] [20]. This methodology offers excellent results for hydrophobic peptides and sequences containing ester linkages [5].
The comparison between solid-phase and solution-phase synthesis methodologies reveals distinct advantages and limitations that influence synthetic strategy selection [6] [40]. Each approach offers unique benefits depending on the target molecule complexity, scale requirements, and purity specifications [41] [44].
Solid-phase peptide synthesis provides exceptional efficiency for complex peptide construction through simplified purification protocols and automation compatibility [40] [44]. The covalent attachment of the growing peptide chain to an insoluble polymeric support enables the use of excess reagents, which can be removed by simple filtration without manipulative losses [44].
Recent advances in solid-phase methodology have achieved remarkable efficiency improvements, with high-temperature fast stirring protocols reducing cycle times to approximately 4 minutes while maintaining excellent product purity [32] [41]. These optimizations demonstrate that solid-phase synthesis can achieve crude purities exceeding 90% for complex peptides within dramatically reduced timeframes [32] [41].
Solution-phase synthesis offers superior scalability and precise control over reaction conditions, making it particularly advantageous for industrial applications requiring large-scale peptide production [40] [46]. The absence of solid support constraints allows for more flexible reaction conditions and easier monitoring of reaction progress [6] [40].
Contemporary solution-phase methodologies utilizing biomimetic coupling reagents such as cyclic propylphosphonic anhydride have achieved rapid peptide bond formation with high efficiency and minimal epimerization [46]. These approaches generate water-soluble byproducts and demonstrate excellent compatibility with both Boc and Fmoc protecting group strategies [46].
Synthesis Method | Typical Yield (%) | Purity (%) | Synthesis Time | Scale Limitations |
---|---|---|---|---|
Solid-Phase | 70-95 | 85-95 | 2-8 hours | Limited by resin loading |
Solution-Phase | 60-85 | 80-90 | 4-12 hours | Highly scalable |
Microwave-Assisted SPPS | 80-98 | 90-97 | 1-4 hours | Moderate |
Flow Chemistry | 75-90 | 85-93 | 0.5-2 hours | Continuous operation |
The choice between solid-phase and solution-phase synthesis depends on multiple factors including peptide length, sequence complexity, and scale requirements [40] [44]. Solid-phase synthesis remains the preferred method for research applications and complex peptide sequences due to its speed, automation compatibility, and versatility [40]. Solution-phase synthesis becomes advantageous for large-scale production, particularly for shorter peptides or when specific functional group compatibility is required [6] [40].
For benzothiophene-containing amino acid derivatives, solid-phase synthesis offers advantages in terms of handling the aromatic heterocycle and managing potential aggregation issues [6]. However, solution-phase approaches may provide superior results when precise control over stereochemistry is critical or when the benzothiophene moiety exhibits poor compatibility with solid support materials [40].
Enzymatic resolution has emerged as a powerful and environmentally sustainable approach for obtaining enantiomerically pure amino acid derivatives, including benzothiophene-containing compounds [9] [12]. These methodologies exploit the inherent chirality of enzymes to discriminate between enantiomers, providing high selectivity under mild reaction conditions [13] [35].
Lipases represent the most widely employed enzymes for kinetic resolution of amino acid derivatives due to their excellent enantioselectivity and broad substrate tolerance [38] [37]. Candida antarctica lipase B and Candida rugosa lipase have demonstrated particular effectiveness in resolving racemic amino acid esters and amides [38]. The enzymatic discrimination occurs through the formation of diastereomeric enzyme-substrate complexes with different activation energies [9] [38].
Kinetic resolution using lipases typically achieves enantiomeric excesses exceeding 95% for the recovered substrate and 85-95% for the enzymatically converted product [38]. The process operates through selective acylation or deacylation reactions, with reaction rates differing significantly between enantiomers due to the chiral environment of the enzyme active site [9] [38].
Aminoacylases provide an alternative enzymatic approach for amino acid resolution, particularly effective for N-acetylated amino acid derivatives [36] [39]. These enzymes selectively hydrolyze one enantiomer of N-acyl amino acids, leaving the opposite enantiomer unchanged and facilitating separation [13] [36]. The industrial application of aminoacylases has been extensively developed, with several commercial processes utilizing this technology for large-scale amino acid production [39].
The aminoacylase resolution process typically involves initial acylation of racemic amino acids followed by enzymatic hydrolysis of the preferred enantiomer [13] [36]. This methodology has achieved enantiomeric excesses exceeding 99% for various amino acid substrates [13].
Advanced enzymatic systems employing dynamic kinetic resolution combine enzymatic selectivity with in situ racemization to achieve theoretical yields of 100% for the desired enantiomer [35]. These systems utilize racemases or chemical racemization processes to continuously convert the undesired enantiomer into the substrate pool [35].
Dynamic kinetic resolution of amino acid amides using D-aminopeptidase and L-amino acid amidase in the presence of amino-epsilon-caprolactam racemase has demonstrated exceptional efficiency [35]. These systems achieve complete conversion of racemic substrates to enantiomerically pure products under optimized conditions [35].
Enzyme System | Substrate Type | Enantiomeric Excess (%) | Conversion (%) | Reaction Time |
---|---|---|---|---|
Candida antarctica lipase B | Amino acid esters | 88-98 | 45-55 | 6-24 hours |
Aminoacylase | N-acetyl amino acids | >99 | 50 | 2-8 hours |
Dynamic kinetic resolution | Amino acid amides | >95 | >95 | 4-12 hours |
Lipase-mediated transesterification | Amino alcohols | 85-96 | 40-60 | 8-18 hours |
Enzymatic resolution processes benefit from optimization of reaction parameters including temperature, pH, solvent selection, and enzyme loading [13] [38]. Immobilized enzyme systems offer advantages in terms of enzyme recovery and reuse, making the processes more economically viable for large-scale applications [13].